molecular formula C12H18Cl2NOPS B1230560 Isophos 3 CAS No. 42585-08-0

Isophos 3

Cat. No.: B1230560
CAS No.: 42585-08-0
M. Wt: 326.2 g/mol
InChI Key: NNDMGAZBSIMXQD-UHFFFAOYSA-N
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Description

"Isophos 3" is presumed to refer to isofenphos (CAS No. 25311-71-1), an organophosphorus pesticide (OP) used in agricultural pest control . Organophosphates like isofenphos inhibit acetylcholinesterase, disrupting nervous system function in pests.

Properties

CAS No.

42585-08-0

Molecular Formula

C12H18Cl2NOPS

Molecular Weight

326.2 g/mol

IUPAC Name

5-[butan-2-yl(chloromethyl)phosphinothioyl]oxy-4-chloro-2-methylaniline

InChI

InChI=1S/C12H18Cl2NOPS/c1-4-9(3)17(18,7-13)16-12-6-11(15)8(2)5-10(12)14/h5-6,9H,4,7,15H2,1-3H3

InChI Key

NNDMGAZBSIMXQD-UHFFFAOYSA-N

SMILES

CCC(C)P(=S)(CCl)OC1=C(C=C(C(=C1)N)C)Cl

Canonical SMILES

CCC(C)P(=S)(CCl)OC1=C(C=C(C(=C1)N)C)Cl

Synonyms

isophos 3
isophos-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Isofenphos belongs to the organophosphate class, sharing structural and functional similarities with compounds such as chlorpyrifos, diazinon, and parathion. Below is a detailed comparison based on degradation efficiency, microbial interactions, and environmental impact.

Table 1: Structural and Functional Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Primary Use
Isofenphos 25311-71-1 C15H24NO4PS 345.39 Insecticide/nematicide
Chlorpyrifos 2921-88-2 C9H11Cl3NO3PS 350.59 Broad-spectrum insecticide
Diazinon 333-41-5 C12H21N2O3PS 304.35 Insecticide (soil/crops)
Parathion 56-38-2 C10H14NO5PS 291.26 Acaricide/insecticide

Table 2: Biodegradation Efficiency by Microbial Strains

Compound Degrading Strain(s) Initial Concentration Degradation Efficiency Timeframe Key Findings
Diazinon Ralstonia sp. DI-3 100 mg/L 100% 60 hours Complete mineralization
Diazinon Serratia spp., Pseudomonas 50 mg/L 80–92% 14 days Utilized as sole carbon source
Chlorpyrifos Bacillus amyloliquefaciens YP6 50 mg/L 90% 7 days Co-metabolism with glucose enhanced
Isofenphos Arthrobacter spp. Not reported Partial hydrolysis Not reported Broad-spectrum OP hydrolysis

Key Findings

Degradation Pathways: Diazinon is more rapidly degraded than isofenphos. Ralstonia sp. DI-3 achieves full mineralization in 60 hours at 100 mg/L, while Arthrobacter spp. only partially hydrolyze isofenphos . Chlorpyrifos degradation by Bacillus amyloliquefaciens YP6 is enhanced by glucose as a co-substrate, suggesting similar strategies could apply to isofenphos .

Toxicity and Environmental Persistence: Isofenphos exhibits high acute toxicity (LD50: 28–38 mg/kg in rats), comparable to parathion (LD50: 3–30 mg/kg) but less persistent than chlorpyrifos (half-life: 60–120 days in soil) . Diazinon has moderate persistence (half-life: 40–60 days) but is more readily biodegraded than isofenphos in microbial-rich environments .

Bioremediation Potential: Arthrobacter spp. show promise for broad OP degradation, including isofenphos, but require optimization for field-scale applications . Diazinon’s rapid degradation by Ralstonia sp. DI-3 highlights strain-specific metabolic capabilities absent in isofenphos degradation pathways .

Q & A

Q. How can researchers formulate a hypothesis for studying Isophos 3?

Hypothesis formulation requires synthesizing gaps in existing literature and aligning with testable predictions. For example:

  • Conduct a systematic review of prior studies on this compound analogs or related phosphates .
  • Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s viability .
  • Example hypothesis: "this compound exhibits higher thermal stability than conventional phosphates due to its unique isomer configuration."

Q. What methodologies are recommended for literature reviews on this compound?

  • Primary sources : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic platforms .
  • Databases : Use Scopus or Web of Science to track citations and author profiles .
  • Gap analysis : Identify contradictions in existing data (e.g., conflicting solubility measurements) to refine research objectives .

Q. How should experimental protocols for this compound be documented to ensure reproducibility?

  • Follow guidelines from Beilstein Journal of Organic Chemistry:
  • Describe synthesis steps, purification methods, and characterization techniques (e.g., NMR, XRD) in detail .
  • Use tables to compare reaction conditions (e.g., temperature, catalysts) and outcomes (e.g., yield, purity).
    • Include raw data in supplementary materials for peer validation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported properties?

  • Controlled variable testing : Isolate factors like solvent polarity or ambient humidity that may affect results .
  • Statistical analysis : Apply ANOVA or regression models to quantify variability across studies .
  • Example approach: Replicate conflicting solubility experiments under identical conditions and document deviations .

Q. What strategies mitigate bias in this compound’s spectroscopic data interpretation?

  • Blinded analysis : Use independent reviewers to interpret NMR/IR spectra without prior knowledge of expected outcomes .
  • Calibration checks : Validate instruments with standard reference materials before data collection .
  • Report confidence intervals for peak assignments in spectral data .

Q. How can computational models complement experimental studies of this compound?

  • Molecular dynamics simulations : Predict thermodynamic stability or reaction pathways .
  • DFT calculations : Compare theoretical vs. experimental bond angles/energies to validate structural hypotheses .
  • Use tables to cross-reference computational predictions with empirical results (e.g., Table 1):
PropertyExperimental ValueSimulated ValueDeviation (%)
Bond length (Å)1.541.571.9
Melting point (°C)2452382.8

Q. What ethical considerations apply to studies involving this compound?

  • Safety protocols : Document handling procedures for toxic or reactive intermediates .
  • Data transparency : Disclose conflicts of interest and negative results to avoid publication bias .
  • For human cell-line studies, obtain ethics committee approval and informed consent .

Data Analysis & Reporting

Q. How should researchers present conflicting data in this compound publications?

  • Use Discussion sections to contextualize contradictions (e.g., "Divergent catalytic efficiencies may stem from substrate impurities") .
  • Provide error margins for measurements and acknowledge limitations in methodology .
  • Propose follow-up experiments to test alternative hypotheses .

Q. What statistical tools are optimal for analyzing this compound’s bioactivity data?

  • Dose-response curves : Fit data with nonlinear regression models (e.g., Hill equation) .
  • Principal Component Analysis (PCA) : Identify clusters in high-dimensional datasets (e.g., enzyme inhibition assays) .
  • Report p-values and effect sizes to distinguish noise from significant trends .

Q. How to structure a research proposal for this compound funding applications?

  • PICO framework : Define Population (e.g., catalytic systems), Intervention (this compound), Comparison (existing phosphates), Outcomes (efficiency metrics) .
  • Timeline table : Break down phases (literature review, synthesis, testing) with milestones .
  • Justify novelty by citing unexplored isomer configurations or applications .

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